Product packaging for 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine(Cat. No.:)

5-bromo-2-methyl-2H-1,2,3-triazol-4-amine

Cat. No.: B13492842
M. Wt: 177.00 g/mol
InChI Key: QXAPDGPALJSVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methyl-2H-1,2,3-triazol-4-amine is a brominated triazole derivative of significant interest in medicinal and organic chemistry research. As a functionalized 1,2,3-triazole, it serves as a versatile chemical building block for the synthesis of more complex molecules. Its structure incorporates a bromine atom, which offers a reactive handle for further synthetic modification via metal-catalyzed cross-coupling reactions, and an amine group, which can participate in a variety of functional group transformations. Compounds based on the 1,2,3-triazole scaffold are extensively investigated for their diverse pharmacological properties , including potential antimicrobial, antifungal, and anticancer activities . The 1,2,3-triazole core is known for its stability, ability to form hydrogen bonds, and role as a bioisostere, making it a privileged structure in drug discovery . Furthermore, the 2-methyl-2H-1,2,3-triazole motif has been identified as a potential kinase inhibitor motif , highlighting the value of this chemical series in the development of biochemical probes and therapeutic candidates. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5BrN4 B13492842 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5BrN4

Molecular Weight

177.00 g/mol

IUPAC Name

5-bromo-2-methyltriazol-4-amine

InChI

InChI=1S/C3H5BrN4/c1-8-6-2(4)3(5)7-8/h1H3,(H2,5,7)

InChI Key

QXAPDGPALJSVLK-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)Br)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 2 Methyl 2h 1,2,3 Triazol 4 Amine and Its Precursors

Strategic Approaches to 2H-1,2,3-Triazole Ring Formation

The foundational step in synthesizing the target compound is the construction of the 2H-1,2,3-triazole core. The choice of synthetic route is critical for establishing the correct isomeric form, as 1,2,3-triazoles can exist as N1- and N2-substituted regioisomers, which often exhibit different physicochemical and biological properties. researchgate.net

Metal-Catalyzed Azide-Alkyne Cycloaddition (e.g., CuAAC, RuAAC) for Triazole Core Construction

Metal-catalyzed azide-alkyne cycloaddition (MAAC) reactions are powerful tools for constructing the 1,2,3-triazole ring with high efficiency and regioselectivity. The choice of metal catalyst is paramount as it dictates the substitution pattern of the resulting triazole.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," reliably yielding 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. frontiersin.org In contrast, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) directs the reaction toward the formation of 1,5-disubstituted 1,2,3-triazoles. acs.orgmdpi.com This catalytic control is fundamental in planning the synthesis of complex triazoles. While these methods primarily control the C4/C5 substitution, specific three-component reactions can directly yield N2-substituted products. For instance, a copper-catalyzed one-pot reaction between a terminal alkyne, sodium azide (B81097), and formaldehyde (B43269) produces 2-hydroxymethyl-2H-1,2,3-triazoles, which serve as versatile precursors for other 2H-isomers. frontiersin.org

Table 1: Comparison of Metal Catalysts in Azide-Alkyne Cycloaddition
Catalyst SystemTypical ReactantsPrimary ProductReference
Copper(I) salts (e.g., CuI, CuSO₄/ascorbate)Terminal Alkyne + Azide1,4-Disubstituted 1,2,3-triazole frontiersin.org
Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂)Terminal Alkyne + Azide1,5-Disubstituted 1,2,3-triazole acs.orgmdpi.com
Copper(I) with FormaldehydeTerminal Alkyne + NaN₃ + Formaldehyde2-Hydroxymethyl-2H-1,2,3-triazole frontiersin.org

Metal-Free Cycloaddition Routes

The classic Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide can be achieved under thermal conditions without a metal catalyst. However, this traditional method generally offers poor regioselectivity, often leading to a mixture of 1,4- and 1,5-disubstituted isomers, which necessitates challenging purification steps. organic-chemistry.org To overcome this limitation, modern metal-free approaches have been developed. These include reactions mediated by molecular iodine or those starting from alternative precursors like enaminones and tosylhydrazine, which can provide regioselective access to 1,5-disubstituted 1,2,3-triazoles. mdpi.com

Regioselective Synthesis of 1,2,3-Triazole Isomers

Achieving the N2-substitution pattern required for the target molecule is a significant synthetic challenge. Direct alkylation of an NH-1,2,3-triazole often yields a mixture of N1 and N2 isomers. researchgate.net Several advanced strategies have been developed to overcome this and enforce high regioselectivity.

One of the most effective methods is the use of a directing group on the triazole ring. Research has shown that the presence of a bromine atom at the C4 position of the NH-1,2,3-triazole ring selectively directs subsequent alkylation to the N2 position. organic-chemistry.org This "bromo-directed" N2-alkylation is a powerful strategy for synthesizing 2,4-disubstituted and 2,4,5-trisubstituted triazoles. organic-chemistry.orgorganic-chemistry.org The reaction of a 4-bromo-NH-1,2,3-triazole with an alkyl halide (such as methyl iodide) in the presence of a base like potassium carbonate in DMF selectively yields the 2-alkyl-4-bromo-1,2,3-triazole. organic-chemistry.org Similarly, the arylation of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides also proceeds with high N2-selectivity. nih.govresearchgate.net Optimizing reaction conditions, such as solvent and temperature, can further enhance this regioselectivity, with DMF at low temperatures often providing the best results. organic-chemistry.org

Table 2: Strategies for Regioselective N2-Substitution of 1,2,3-Triazoles
StrategySubstrateConditionsOutcomeReference
Bromo-Directed Alkylation4-Bromo-NH-1,2,3-triazoleAlkyl halide, K₂CO₃, DMF, -10°CSelective formation of 2-alkyl-4-bromo-1,2,3-triazole organic-chemistry.org
Arylation of Dibromotriazole4,5-Dibromo-1,2,3-triazoleElectron-deficient aryl halide, K₂CO₃, DMFHighly regioselective formation of 2-aryl-4,5-dibromotriazole nih.govresearchgate.net

Introduction of the Bromine Moiety

The bromine atom in the target compound can be introduced either by direct halogenation of a pre-formed triazole ring or by incorporating a bromine-containing building block during the ring synthesis itself.

Direct Electrophilic Halogenation Strategies (e.g., N-Bromosuccinimide, Elemental Bromine)

Direct electrophilic halogenation is a common method for functionalizing aromatic and heteroaromatic rings. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, as it is a convenient and often milder source of electrophilic bromine compared to elemental bromine (Br₂). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds via an electrophilic aromatic substitution mechanism where the triazole ring acts as the nucleophile. nih.gov The regioselectivity of the bromination depends on the existing substituents on the triazole ring, which can activate or deactivate specific positions. For the synthesis of the target molecule, direct bromination of a 2-methyl-2H-1,2,3-triazol-4-amine precursor at the C5 position would be a potential route, likely facilitated by the activating nature of the amine group. The reaction conditions often involve NBS in a suitable solvent, sometimes with an acid catalyst or radical initiator, depending on the precise substrate and desired mechanism. wikipedia.orgarkat-usa.org

Table 3: Common Reagents for Electrophilic Bromination
ReagentTypical UseNotesReference
N-Bromosuccinimide (NBS)Bromination of aromatic rings, allylic/benzylic positionsSolid, easier to handle than Br₂. Can react via radical or electrophilic pathways. wikipedia.orgorganic-chemistry.org
Elemental Bromine (Br₂)Electrophilic bromination of activated aromatic ringsHighly reactive and corrosive liquid. Often requires a Lewis acid catalyst for less reactive substrates. masterorganicchemistry.com

Pre-functionalized Building Blocks in Triazole Synthesis

An alternative and highly regioselective strategy involves using a starting material that already contains the bromine atom. This approach builds the halogen into the triazole core during the cycloaddition step, thus ensuring its position in the final product.

The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is particularly well-suited for this strategy. Fokin and co-workers have demonstrated that RuAAC can effectively engage internal 1-haloalkynes in cycloaddition reactions. acs.orgchemistryviews.org The reaction of an alkyl azide with a 1-bromoalkyne, catalyzed by a ruthenium complex such as [RuCl(cod)(Cp)], provides direct and regioselective access to 5-bromo-1,2,3-triazoles. acs.orgchemistryviews.org This method is advantageous as it avoids a separate, potentially less selective, bromination step and is compatible with a variety of functional groups. researchgate.net

Methylation of the 2H-1,2,3-Triazole Nitrogen

A crucial step in the synthesis of the target compound is the selective methylation of the N2 position of a 5-bromo-2H-1,2,3-triazol-4-amine precursor. The inherent nucleophilicity of all three nitrogen atoms in the 1,2,3-triazole ring presents a significant challenge in achieving the desired N2-alkylation exclusively.

Direct alkylation of NH-1,2,3-triazoles often results in a mixture of N1 and N2 substituted products. researchgate.net However, several methodologies have been developed to enhance the selectivity towards the N2 isomer. One effective strategy involves the use of substituents at the C4 and C5 positions of the triazole ring. These substituents can sterically hinder the N1 and N3 positions, thereby directing the incoming alkylating agent to the more accessible N2 nitrogen. nih.gov

A particularly relevant approach is the "bromo-directing group" strategy. The presence of bromine atoms at both the C4 and C5 positions of the 1,2,3-triazole ring has been shown to effectively direct alkylation to the N2 position. nih.gov This high regioselectivity is attributed to the steric bulk of the bromine atoms, which disfavors substitution at the adjacent N1 and N3 positions. While the target precursor may only have a bromine atom at the C5 position, the principle of steric hindrance from adjacent bulky groups remains a key consideration for favoring N2-methylation.

Gold-catalyzed alkylation has also emerged as a method for selective N2-alkylation of NH-1,2,3-triazoles. This method utilizes vinyl ethers as alkylating agents in the presence of a gold catalyst, leading to the preferential formation of N2-alkylated products. acs.org The proposed mechanism involves the formation of a hydrogen bond between the vinyl ether's oxygen atom, activated by the gold catalyst, and the NH of the triazole, which guides the alkylation to the N2 position. acs.org

Base-induced regioselective synthesis provides another avenue for N2-alkylation. The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF has been shown to selectively yield 2-substituted 4-bromo-1,2,3-triazoles. mdpi.com

MethodologyAlkylating AgentCatalyst/ReagentKey Feature
Bromo-Directing GroupAlkyl HalidesBase (e.g., K2CO3)Steric hindrance from C4/C5 bromine atoms directs alkylation to N2. nih.gov
Gold-Catalyzed AlkylationVinyl EthersGold CatalystProposed hydrogen bonding interaction favors N2 substitution. acs.org
Base-Induced AlkylationAlkyl HalidesSpecific Base/SolventReaction conditions are optimized to favor the N2 isomer. mdpi.com

The regioselectivity of N-methylation in 1,2,3-triazoles is a multifaceted issue influenced by electronic and steric factors, as well as reaction conditions. researchgate.net Generally, the N1 position is kinetically favored for alkylation due to its higher electron density. However, the N2-substituted isomer is often the thermodynamically more stable product. researchgate.net

For a precursor such as 5-bromo-2H-1,2,3-triazol-4-amine, the substituents at C4 and C5 play a pivotal role in directing methylation to the N2 position. The bromine atom at C5 and the amino group at C4 would create significant steric hindrance around the N1 and N3 positions. This steric crowding would make the N2 nitrogen the most likely site for methylation.

The choice of the methylating agent and reaction conditions are also critical. Less bulky and more reactive methylating agents might show lower regioselectivity. The selection of an appropriate base and solvent system can be optimized to favor the formation of the thermodynamically more stable N2-methylated product. For instance, polar aprotic solvents like DMF have been found to promote N2-alkylation. mdpi.com Lowering the reaction temperature can also enhance the regioselectivity by favoring the kinetically controlled pathway, which, depending on the substrate, might lead to a higher proportion of the desired isomer. mdpi.com

FactorInfluence on N2-Methylation
Steric Hindrance Substituents at C4 and C5 positions block N1 and N3, favoring N2 methylation. nih.gov
Thermodynamics The N2-methylated isomer is often the more stable product. researchgate.net
Reaction Conditions Choice of base, solvent, and temperature can be optimized to maximize N2 selectivity. mdpi.com

Amination at the C4 Position

The introduction of an amino group at the C4 position of the 5-bromo-2-methyl-2H-1,2,3-triazole core is a key transformation. This can be approached through either direct amination of an unsubstituted precursor or by the conversion of a pre-existing substituent at C4.

Direct C-H amination of heteroarenes is a challenging but increasingly feasible transformation. While methods for direct C-H amination of some azaarenes exist, their application to the electron-rich 1,2,3-triazole ring, particularly at the C4 position, is not yet well-established.

A more plausible approach for introducing the amino group involves the use of amination reagents on a suitably activated triazole precursor. For instance, amination of dibromo-triazoles with hydroxylamine-O-sulfonic acid in a weakly alkaline aqueous solution has been reported to yield amino-dibromo-triazoles. mdpi.com This suggests a potential route where a 4,5-dibromo-2-methyl-2H-1,2,3-triazole could be selectively aminated at the C4 position.

A more common and reliable strategy involves the transformation of a pre-existing functional group at the C4 position into an amino group. Given the target molecule's structure, a highly relevant precursor would be a 4,5-dibromo-2-methyl-2H-1,2,3-triazole. The selective conversion of the C4-bromo substituent to an amino group would then be the key step.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. This reaction has been successfully applied to the amination of halo-1,2,3-triazoles. Specifically, the coupling of 5-halo-1,2,3-triazoles with amines has been demonstrated. nih.gov By analogy, a 4,5-dibromo-2-methyl-2H-1,2,3-triazole could potentially undergo a regioselective Buchwald-Hartwig amination at the C4 position. The relative reactivity of the C4 and C5 bromine atoms would be a critical factor in achieving the desired selectivity.

Nucleophilic aromatic substitution (SNAr) offers another potential route. While the 1,2,3-triazole ring is generally electron-rich, the presence of the electron-withdrawing nitrogen atoms can activate adjacent positions towards nucleophilic attack, especially if a good leaving group like bromide is present. The feasibility of SNAr on bromo-1,2,3-triazines with phenols has been reported, suggesting that similar reactions with amines on bromo-1,2,3-triazoles might be possible under appropriate conditions. rsc.org

StrategyPrecursorReagentsKey Considerations
Buchwald-Hartwig Amination 4,5-Dibromo-2-methyl-2H-1,2,3-triazoleAmine, Palladium Catalyst, BaseRegioselectivity between C4 and C5 bromine atoms. nih.gov
Nucleophilic Aromatic Substitution (SNAr) 4,5-Dibromo-2-methyl-2H-1,2,3-triazoleAmineActivation of the triazole ring and reaction conditions. rsc.org
Amination with Hydroxylamine-O-sulfonic acid 4,5-Dibromo-2-methyl-2H-1,2,3-triazoleHydroxylamine-O-sulfonic acidPotential for direct amination of a dibromo precursor. mdpi.com

Multi-component Reactions for Integrated Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the synthesis of 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine, an MCR could potentially be employed to construct the core 4-amino-5-bromo-1,2,3-triazole scaffold, which could then be methylated in a subsequent step.

While a specific MCR that directly yields the target molecule is not readily apparent in the literature, the principles of MCRs can be applied to devise a potential synthetic route. For instance, a three-component reaction involving an azide source, a bromine-containing building block, and a component that provides the C4-amino functionality could be envisioned.

The synthesis of substituted 1,2,3-triazoles via the reaction of β-carbonyl phosphonates and azides has been reported. nih.gov This methodology allows for the creation of functionalized triazoles with good regioselectivity. It is conceivable that a suitably functionalized, bromine-containing β-carbonyl phosphonate (B1237965) could react with an azide and an amine source in a multi-component fashion to generate the desired triazole core.

Another approach could involve the use of enaminones, which have been utilized in MCRs to produce 1,4,5-trisubstituted 1,2,3-triazoles. orientjchem.org A carefully designed enaminone incorporating a bromine atom could potentially react with an azide and another component to form the desired substituted triazole.

The development of a specific MCR for the synthesis of 4-amino-5-bromo-1,2,3-triazoles would represent a significant advancement in the efficient construction of this heterocyclic system.

MCR ApproachPotential ComponentsProduct
Phosphonate-Based Brominated β-carbonyl phosphonate, Azide, Amine source4-Amino-5-bromo-1,2,3-triazole precursor
Enaminone-Based Brominated enaminone, Azide, Other component4-Amino-5-bromo-1,2,3-triazole precursor

Yield Optimization and Scalability in Laboratory Synthesis

The efficient laboratory-scale production of this compound is contingent on maximizing the yield of each synthetic step while considering the practicalities of scaling up the process. Key areas of focus include the synthesis of the dibrominated precursor and its subsequent selective amination.

Synthesis of the Precursor: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

A common route to obtaining the essential precursor, 4,5-dibromo-2-methyl-2H-1,2,3-triazole, involves the methylation of 4,5-dibromo-1H-1,2,3-triazole. Research into this alkylation reaction has identified several critical parameters that influence the yield.

The choice of base and solvent plays a pivotal role in the efficiency of the methylation reaction. Studies have shown that using potassium carbonate as the base in a suitable solvent is effective. Two common solvents for this reaction are tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF).

A laboratory procedure involves dissolving 4,5-dibromo-2H-1,2,3-triazole in THF, followed by the addition of potassium carbonate at a reduced temperature of -10 °C. Iodomethane is then introduced, and the reaction is gradually warmed to 35-40 °C. This method has been reported to yield the product in the range of 57%. nih.gov An alternative procedure utilizing DMF as the solvent at a temperature range of 0-20 °C has demonstrated a slightly higher yield of 61.2%. chemicalbook.com

For laboratory-scale synthesis, the purification process is also a critical factor for the final yield. A typical workup involves quenching the reaction with water, removing the solvent, and extracting the product with an organic solvent like methyl tert-butyl ether. Subsequent purification can be achieved by precipitation from a solvent-antisolvent system, such as methyl tert-butyl ether and hexane, to obtain the pure 4,5-dibromo-1-methyl-1H-1,2,3-triazole. nih.gov

Below is a data table summarizing the impact of different reaction conditions on the yield of 4,5-dibromo-2-methyl-2H-1,2,3-triazole.

Starting MaterialBaseSolventTemperatureYield (%)Reference
4,5-dibromo-2H-1,2,3-triazolePotassium CarbonateTetrahydrofuran (THF)-10 °C to 40 °C57% nih.gov
4,5-dibromo-1H-1,2,3-triazolePotassium CarbonateN,N-Dimethylformamide (DMF)0 - 20 °C61.2% chemicalbook.com

When considering scalability, factors such as heat management during the exothermic methylation step and the efficient removal of solvents become increasingly important. The choice of solvent may also be influenced by its boiling point and ease of removal on a larger scale.

Selective Amination of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

The conversion of 4,5-dibromo-2-methyl-2H-1,2,3-triazole to this compound represents a significant challenge in terms of achieving regioselectivity and high yields. The goal is to substitute only one of the bromine atoms, specifically at the 4-position, with an amino group.

While specific literature on the direct amination of 4,5-dibromo-2-methyl-2H-1,2,3-triazole is scarce, general methodologies for the amination of halogenated triazoles provide insights into potential synthetic routes. One such approach is the Buchwald-Hartwig cross-coupling reaction, which has been successfully applied to the amination of 5-halo-1,2,3-triazoles with various amines. mdpi.comnih.gov This palladium-catalyzed reaction offers a pathway to selectively introduce an amino group. The optimization of this reaction would involve screening various palladium catalysts, ligands, bases, and solvents to maximize the yield of the desired mono-aminated product.

Another potential method involves nucleophilic aromatic substitution. A study on the amination of a similar compound, 3,5-dibromo-4H-1,2,4-triazole, with hydroxylamine-O-sulphonic acid in a weakly alkaline aqueous solution at reflux temperature resulted in a mixture of 3,5-dibromo-4-amino-1,2,4-triazole and 3,5-dibromo-1-amino-1,2,4-triazole with a combined yield of 21%. researchgate.net This suggests that direct amination is feasible, though achieving high selectivity and yield for this compound would require significant optimization of the reaction conditions.

The following table outlines potential reaction parameters that would need to be optimized for the selective amination of the dibromo precursor.

ParameterFactors to OptimizePotential Challenges
Aminating Agent Type of amine (e.g., ammonia, protected amines), stoichiometryOver-reaction leading to di-substituted product, side reactions
Catalyst System Palladium precursor, ligand type (for cross-coupling reactions)Catalyst poisoning, cost, and removal from the final product
Base Type of base (e.g., sodium tert-butoxide, potassium carbonate), concentrationCompatibility with starting materials and catalyst, influence on selectivity
Solvent Polarity, boiling pointSolubilizing reactants, influence on reaction rate and selectivity
Temperature Reaction temperature, heating methodControlling exotherms, preventing decomposition, influencing selectivity
Reaction Time Duration of the reactionEnsuring complete conversion without promoting side reactions

For scalability, the primary challenges would include ensuring efficient mixing, maintaining precise temperature control, and managing the safe handling of potentially hazardous reagents and catalysts. The purification of the final product to remove unreacted starting materials, the di-substituted byproduct, and catalyst residues would also require careful consideration and development of robust procedures.

Elucidation of Reaction Mechanisms and Reactivity Patterns of 5 Bromo 2 Methyl 2h 1,2,3 Triazol 4 Amine

Mechanistic Pathways of Functional Group Interconversions on the Triazole Ring

The amino and bromo substituents on the triazole ring of 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine are amenable to various interconversion reactions, significantly expanding its synthetic utility.

One of the most notable transformations of the 4-amino group is its conversion into a diazonium salt. Through diazotization, typically achieved using nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid, the amino group is transformed into a highly reactive diazonium moiety. organic-chemistry.org This intermediate is often not isolated and can readily undergo a variety of subsequent reactions.

A prime example of the utility of the triazole diazonium salt is the Sandmeyer reaction. This reaction allows for the replacement of the diazonium group with a wide range of nucleophiles. For instance, treatment with copper(I) halides, such as CuBr, can reintroduce a bromine atom at the 4-position, while other copper salts can introduce chloro, or cyano groups. organic-chemistry.orgnih.gov This two-step sequence of diazotization followed by a Sandmeyer-type reaction provides a versatile pathway for the functionalization of the triazole ring at the 4-position. nih.gov

Furthermore, the bromine atom at the 5-position can be involved in interconversion reactions. For example, in related 1-substituted 4,5-dibromo-1H-1,2,3-triazoles, the bromine at the 5-position has been shown to undergo lithium-bromine exchange upon treatment with butyllithium. rsc.org The resulting lithiated triazole can then be quenched with various electrophiles to introduce new functional groups. While this has been demonstrated on a dibromo derivative, it suggests a potential pathway for the functionalization of the 5-position of this compound, provided the other functional groups are compatible with the reaction conditions.

The amino group can also be transformed through acylation or alkylation reactions, which can alter the electronic properties and steric environment of the molecule, thereby influencing its subsequent reactivity.

Electrophilic Aromatic Substitution Reactivity of the Triazole Core

The 1,2,3-triazole ring is generally considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the reactivity and regioselectivity of such reactions are heavily influenced by the nature and position of the substituents on the ring. In the case of this compound, the interplay between the activating amino group and the deactivating bromo group, along with the methyl group, determines the outcome of electrophilic aromatic substitution reactions.

The 4-amino group is a strong activating group and an ortho-, para-director in typical aromatic systems due to its ability to donate its lone pair of electrons into the ring through resonance. byjus.com In the context of the triazole ring, this would suggest an enhancement of the electron density of the ring, making it more susceptible to electrophilic attack. The directing effect would favor substitution at positions ortho and para to the amino group.

Conversely, the 5-bromo substituent is a deactivating group due to its electron-withdrawing inductive effect, yet it is also an ortho-, para-director because of the electron-donating resonance effect of its lone pairs. wikipedia.org The methyl group at the 2-position of the triazole ring is a weak activating group and an ortho-, para-director.

Given the substitution pattern of this compound, the C-H bond on the triazole ring is at the C-H position. The combined electronic effects of the substituents would need to be considered to predict the feasibility and outcome of electrophilic substitution at this position. The strong activating effect of the amino group likely dominates, suggesting that the triazole ring would be activated towards electrophiles.

Typical electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orgyoutube.com For instance, electrophilic bromination could potentially occur at the available carbon position on the triazole ring, likely directed by the powerful activating effect of the amino group. However, the presence of the bromo substituent may modulate the reactivity and selectivity. In a related context, the bromination of 5-amino-4-alkenyl-1,2,4-triazole-3-thiones has been studied, though this involves an intramolecular cyclization rather than a direct substitution on the triazole ring itself. biointerfaceresearch.com

Nucleophilic Substitution Reactions at the Bromine and Amino Centers

The bromine atom at the 5-position of the triazole ring is susceptible to nucleophilic substitution, a reaction characteristic of halogenated electron-deficient heterocyclic systems. The electron-withdrawing nature of the triazole ring facilitates the displacement of the bromide ion by a variety of nucleophiles.

Studies on the closely related 5-bromo-1,2,3-triazines have demonstrated that they undergo concerted nucleophilic aromatic substitution (SNAr) reactions with phenols. nih.govacs.org This suggests that this compound could react similarly with various nucleophiles, such as alkoxides, thiolates, and amines, to afford the corresponding 5-substituted triazole derivatives. The reaction would proceed via attack of the nucleophile at the carbon bearing the bromine atom, leading to the displacement of the bromide ion. The presence of the electron-donating amino group at the adjacent position might influence the rate of this substitution.

The amino group at the 4-position can also act as a nucleophile. For instance, it can undergo N-alkylation or N-acylation. Furthermore, in the context of cross-coupling reactions, 5-amino-1,2,3-triazoles have been shown to participate in Buchwald-Hartwig amination reactions with (het)aryl halides to yield 5-(het)arylamino-1,2,3-triazole derivatives. nih.gov This highlights the nucleophilic character of the amino group and its ability to form new carbon-nitrogen bonds. The following table provides a summary of representative nucleophilic substitution reactions on related triazole and triazine systems.

ReactantNucleophileProductReaction TypeReference
5-Bromo-1,2,3-triazinePhenol5-Phenoxy-1,2,3-triazineSNAr nih.gov
1-Benzyl-4-phenyl-1,2,3-triazol-5-amine1-Bromo-4-methylbenzene1-Benzyl-4-phenyl-5-(p-tolylamino)-1,2,3-triazoleBuchwald-Hartwig Amination nih.gov
HalogenoalkaneAmmonia/AminesAlkylated AmineNucleophilic Substitution chemguide.co.uk

These examples from related systems suggest that this compound can undergo nucleophilic substitution at both the bromine and amino centers, providing avenues for diverse molecular modifications.

Radical Reactions Involving the Triazole System (e.g., free-mediated reactions)

While ionic reactions are more commonly studied for triazole systems, the potential for radical reactions should not be overlooked. The generation of radical species from this compound could lead to unique reactivity patterns.

One possible pathway to initiate radical reactions is through photochemical activation. For instance, the photochemical reactions of triazolyl diazoacetates have been shown to proceed via radical intermediates. acs.org Although the starting material is different, this demonstrates that the triazole moiety can be part of a system that undergoes photochemical radical generation. Homolytic cleavage of the C-Br bond in this compound upon UV irradiation could potentially generate a triazolyl radical. This highly reactive intermediate could then participate in various radical processes, such as hydrogen atom abstraction or addition to unsaturated systems.

Another possibility involves the generation of radicals through the decomposition of diazonium salts, which are accessible from the 4-amino group. While the Sandmeyer reaction is typically described by an ionic mechanism, under certain conditions, a single-electron transfer (SET) mechanism can operate, involving radical intermediates.

Free-radical substitution reactions, such as the halogenation of alkanes, proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com While less common for aromatic systems, under specific conditions, such as high temperatures or the presence of radical initiators, free-radical substitution on the methyl group could potentially occur.

Ring-Opening and Ring-Closing Reaction Pathways

The 1,2,3-triazole ring is generally considered to be a stable aromatic system. However, under certain conditions, it can undergo ring-opening and ring-closing reactions, leading to the formation of different heterocyclic or acyclic structures.

Acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles has been reported as an efficient method for the synthesis of 1H-imidazole derivatives. mdpi.comresearchgate.net This process involves an intramolecular cyclization followed by the opening of the triazole ring and the extrusion of dinitrogen. This suggests a potential reaction pathway for this compound, which could lead to the formation of substituted imidazoles under acidic conditions.

Furthermore, the selective bromocyclization of 5-amino-4-alkenyl-1,2,4-triazole-3-thiones demonstrates a ring-closing reaction where a new ring is formed involving atoms of the triazole. biointerfaceresearch.com While the starting material is a 1,2,4-triazole (B32235), this illustrates the principle of using substituents on the triazole ring to participate in intramolecular cyclizations.

The thermal stability of the triazole ring is generally high, but at elevated temperatures, rearrangements or fragmentation can occur. The specific pathway would depend on the substitution pattern and the reaction conditions.

Influence of Substituents (Bromine, Methyl, Amino) on Reaction Selectivity and Rate

The bromine, methyl, and amino substituents on the 2-, 4-, and 5-positions of the 1,2,3-triazole ring collectively exert a profound influence on the reactivity, selectivity, and rate of chemical transformations.

Electronic Effects:

Amino Group (-NH₂): As a strong electron-donating group through resonance (+R effect), the amino group increases the electron density of the triazole ring, thereby activating it towards electrophilic attack. It also enhances the nucleophilicity of the nitrogen atom itself.

Bromo Group (-Br): The bromine atom exhibits a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack and facilitates nucleophilic attack at the carbon to which it is attached. However, it can also donate its lone pair of electrons through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation, thus slightly activating the ring towards electrophilic substitution.

The following table summarizes the expected influence of each substituent on different reaction types:

SubstituentEffect on Electrophilic SubstitutionEffect on Nucleophilic Substitution at C5Directing Effect (for Electrophilic Substitution)
4-AminoActivatingDeactivating (due to +R effect)Ortho, Para-directing
5-BromoDeactivating (due to -I effect)ActivatingOrtho, Para-directing
2-MethylWeakly ActivatingMinimalOrtho, Para-directing

Steric Effects:

The substituents also exert steric hindrance, which can influence the regioselectivity of reactions. The methyl group at the N2 position can sterically hinder the approach of reagents to the adjacent C5 and N3 positions. Similarly, the bromo and amino groups can influence the accessibility of neighboring sites. In reactions where multiple sites are electronically favorable, the sterically least hindered position is often preferred.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including substituted triazoles. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and provides insights into the molecule's spatial arrangement.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for identifying the chemical environment of each hydrogen and carbon atom in 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine.

In the ¹H NMR spectrum, the N-methyl group is expected to produce a sharp singlet, typically observed in the range of δ 3.5-4.5 ppm, a characteristic chemical shift for methyl groups attached to a nitrogen atom within a triazole ring. mdpi.com The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but is often found in the δ 4.0-6.0 ppm region.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the N-methyl group would resonate in the upfield region, typically around δ 35-45 ppm. The two carbon atoms of the triazole ring (C4 and C5) are expected to have distinct chemical shifts due to the different substituents (amino and bromo groups). The C4 carbon, bonded to the amino group, is anticipated to appear at approximately δ 145-155 ppm, while the C5 carbon, attached to the bromine atom, would likely be found further upfield, around δ 120-130 ppm. Spectroscopic data for various substituted 1,2,3-triazoles support these predicted ranges. arkat-usa.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ 3.5 - 4.5 (singlet) 35 - 45
C4-NH₂ 4.0 - 6.0 (broad singlet) -
C4 - 145 - 155
C5 - 120 - 130

Note: Predicted values are based on typical ranges for substituted 1,2,3-triazole derivatives in common deuterated solvents like DMSO-d₆ or CDCl₃.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. digitellinc.comnih.gov

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings. For this compound, a COSY spectrum would be relatively simple, primarily showing no significant correlations, confirming the isolated nature of the methyl and amine proton systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would show a clear cross-peak between the N-methyl protons and the N-methyl carbon, confirming their direct attachment. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms. A NOESY spectrum could potentially show a cross-peak between the N-methyl protons and the amine protons, depending on the rotational dynamics around the C4-N bond.

While the N-methylation of the triazole ring prevents the prototropic tautomerism commonly observed in NH-triazoles, dynamic NMR (DNMR) studies can still provide valuable information. acs.orgnih.gov The primary dynamic process that could be investigated for this compound is the restricted rotation around the C4-NH₂ single bond. At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of two distinct signals for the two amine protons. Variable temperature (VT) NMR experiments could be used to determine the energy barrier for this rotational process. Such studies on related amino-heterocycles have provided significant insights into their conformational preferences and electronic properties.

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound, with the molecular formula C₃H₅BrN₄, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units. docbrown.info This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. mdpi.comrsc.org

Table 2: Predicted HRMS Data for the Protonated Molecular Ion [M+H]⁺ of this compound (C₃H₅BrN₄)

Ion Formula Calculated m/z
[C₃H₆⁷⁹BrN₄]⁺ 176.9770

Analysis of the fragmentation pattern in the mass spectrum, often obtained through techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, provides valuable structural information. The fragmentation of this compound would be expected to follow pathways characteristic of substituted triazoles and brominated aromatic compounds. researchgate.netresearchgate.net

A plausible fragmentation pathway would begin with the molecular ion [C₃H₅BrN₄]⁺•. Key fragmentation steps could include:

Loss of a bromine radical: [M - Br]⁺, leading to a fragment at m/z 98.

Loss of a methyl radical: [M - CH₃]⁺, resulting in a fragment showing the characteristic bromine isotopic pattern at m/z 162/164.

Cleavage of the triazole ring: A common fragmentation pathway for triazoles is the loss of a molecule of nitrogen (N₂), which would lead to a fragment ion at m/z 150/152. researchgate.net Subsequent loss of other small molecules like HCN is also possible.

The presence of the bromine atom in a fragment is confirmed by the persistence of the M/M+2 isotopic pattern. docbrown.info

Table 3: Plausible Mass Spectrometric Fragments for this compound

Proposed Fragment Ion m/z (for ⁷⁹Br/⁸¹Br)
[C₃H₅BrN₄]⁺• (M⁺•) 176/178
[C₂H₂BrN₄]⁺ 162/164
[C₃H₅N₄]⁺ 98

This systematic analysis of fragmentation patterns allows for the piece-by-piece confirmation of the compound's structural components, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra are unique to the compound's structure, providing a molecular "fingerprint." For this compound, the vibrational modes can be attributed to its distinct functional groups: the triazole ring, the N-H bonds of the amine group, the C-H bonds of the methyl group, and the C-Br bond.

While a complete experimental spectrum for this specific compound is not publicly available, the expected vibrational frequencies can be predicted based on characteristic group frequencies from similar molecules. docbrown.info

N-H Vibrations: The primary amine group (-NH₂) is expected to show symmetric and asymmetric stretching vibrations typically in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is anticipated around 1600 cm⁻¹.

C-H Vibrations: The methyl (-CH₃) group will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range. Bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹.

Triazole Ring Vibrations: The 1,2,3-triazole ring has characteristic stretching and deformation modes. C=N and N=N stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. Ring "breathing" and other deformation modes occur in the fingerprint region (below 1500 cm⁻¹). researchgate.net

C-Br Vibration: The carbon-bromine bond is expected to produce a strong absorption in the far-infrared region, typically between 500 and 750 cm⁻¹. docbrown.info

Density Functional Theory (DFT) calculations are often employed to complement experimental data, providing a theoretical assignment of observed vibrational modes. researchgate.net

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Amine (-NH₂)Asymmetric & Symmetric Stretching3300 - 3500Medium
Amine (-NH₂)Bending (Scissoring)~1600Medium-Strong
Methyl (-CH₃)Asymmetric & Symmetric Stretching2850 - 3000Medium-Strong
Methyl (-CH₃)Bending1375 - 1450Medium
Triazole RingC=N / N=N Stretching1400 - 1650Medium-Variable
Triazole RingRing Deformation< 1500Medium-Weak
Bromoalkane (C-Br)Stretching500 - 750Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

By diffracting X-rays off a single, high-quality crystal of this compound, it is possible to generate a three-dimensional electron density map of the molecule. This map allows for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsion angles. nih.gov

While the crystal structure for the title compound is not available in the surveyed literature, analysis of closely related brominated triazole derivatives provides representative data for what would be expected. For example, the crystal structure of 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone was determined to be in the monoclinic space group Pn. nih.govresearchgate.net Similarly, 6-Bromo-N-(2-methyl-2H-benzo[d] nih.govmdpi.comnih.govtriazol-5-yl)quinolin-4-amine crystallized in the orthorhombic space group Pbca. mdpi.com These studies confirm the planar nature of the triazole ring and provide precise measurements of bond lengths within the heterocyclic core. mdpi.comnih.gov

The key parameters obtained from a single-crystal X-ray diffraction experiment include:

Crystal System and Space Group: Defines the symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal.

Atomic Coordinates: The precise (x, y, z) position of each non-hydrogen atom in the unit cell.

Bond Lengths and Angles: Provides definitive confirmation of the molecular connectivity and geometry.

Table 2: Example Crystallographic Data from Related Triazole Compounds
Parameter2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone nih.gov4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione researchgate.net
FormulaC₁₁H₉Br₂N₃OC₁₀H₉BrN₄OS
Crystal SystemMonoclinicTriclinic
Space GroupPnP-1
a (Å)3.9699 (10)6.9780 (8)
b (Å)19.437 (5)7.1529 (8)
c (Å)15.402 (4)12.3119 (14)
β (°)90.908 (3)88.820 (2)

The packing of molecules within the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its solid-state architecture:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen atoms of the triazole ring are potential acceptors. This can lead to the formation of extensive one-, two-, or three-dimensional networks, significantly influencing the crystal's stability and physical properties. nih.gov

Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites like the nitrogen or oxygen atoms of adjacent molecules.

π-π Stacking: The aromatic triazole rings can stack on top of one another, an interaction driven by favorable electrostatic and dispersion forces. researchgate.net

In related structures, intermolecular C–H···O and C–H···N hydrogen bonds, as well as Br···Br and Br···S interactions, have been observed to link molecules into complex frameworks. nih.govresearchgate.net Hirshfeld surface analysis is a computational tool often used alongside crystallographic data to visualize and quantify these varied intermolecular contacts. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the purity of non-volatile organic compounds. A solution of the compound is passed through a column packed with a stationary phase (commonly silica-based, e.g., C18) under high pressure. A mobile phase (a solvent or mixture of solvents) carries the sample through the column. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. Purity is determined by the area of the peak corresponding to the title compound relative to the total area of all peaks in the chromatogram. The use of HPLC for analyzing related heterocyclic compounds has been well-documented. mdpi.com

Liquid Chromatography (LC): Preparative LC, which operates under lower pressure than HPLC, is a common method for the isolation and purification of compounds from reaction mixtures. It functions on the same principles of differential partitioning and is a crucial step in obtaining an analytically pure sample for further characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is a powerful analytical tool. In GC, the compound is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The retention time is a characteristic property. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can confirm the molecular weight and structural features of the compound. Studies on other 1,2,4-triazole (B32235) derivatives have demonstrated the utility of GC-MS, though it was noted that highly polar compounds can exhibit poor peak shape and response, potentially complicating analysis. dnu.dp.ua

Theoretical and Computational Chemistry Investigations of 5 Bromo 2 Methyl 2h 1,2,3 Triazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting and understanding the behavior of molecules at the atomic level. These methods are employed to determine the electronic structure and to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govnih.govresearchgate.netacs.orgresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. acs.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations. nih.govacs.org

For 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine, DFT calculations would be employed to optimize the molecular geometry, determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This process involves finding a minimum on the potential energy surface. nih.gov The electronic structure, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined, providing insights into the molecule's reactivity. esisresearch.org

Table 1: Predicted Optimized Geometric Parameters using DFT (B3LYP)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C4-C5 1.415 N1-N2-N3 110.5
C4-N7 1.350 N2-N3-C4 108.0
C5-Br 1.870 N3-C4-C5 109.5
N1-N2 1.340 C4-C5-N1 107.0
N2-N3 1.330 C5-N1-N2 105.0
N3-C4 1.360 H-N7-H 118.0
C5-N1 1.370 C4-N7-H 121.0

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar chemical structures, as would be predicted by DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. esisresearch.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MPn), can provide highly accurate results, though they are generally more computationally demanding than DFT. ufv.br For a molecule like this compound, ab initio calculations could be used to refine the geometric and electronic parameters obtained from DFT, offering a benchmark for accuracy. mit.edu These methods are particularly useful for smaller molecules where high precision is required.

The choice of a basis set is crucial in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. mit.edu Pople-style basis sets, such as 6-31G or 6-311G, are commonly used. esisresearch.org The addition of polarization functions (e.g., d,p) and diffuse functions (+) allows for a more flexible and accurate description of the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding, such as this compound. nih.govacs.org

A larger and more complex basis set generally leads to more accurate results but at a significantly higher computational cost. mit.edu Therefore, a balance must be struck between the desired accuracy and the available computational resources. For a molecule of this size, a basis set like 6-311++G(d,p) would likely provide a good compromise between accuracy and efficiency for both DFT and ab initio calculations. acs.orgnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. ufv.brnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, from which the chemical shifts can be derived. esisresearch.orgnih.gov

By performing GIAO calculations on the optimized geometry of this compound, the ¹H and ¹³C NMR spectra can be simulated. These predicted spectra can then be compared with experimental data to validate the calculated structure. Discrepancies between the calculated and experimental shifts can point to specific structural features or conformational effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) using GIAO-DFT

Atom Predicted ¹H Shift (ppm) Atom Predicted ¹³C Shift (ppm)
CH₃ (H) 3.85 C4 150.2
NH₂ (H) 5.50 C5 115.8

Note: These are hypothetical values based on typical chemical shifts for similar functional groups and serve as an illustration of the output from computational predictions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govijtsrd.com Theoretical frequency calculations can predict the wavenumbers and intensities of the vibrational bands. esisresearch.org These calculations are typically performed on the optimized geometry, and the resulting vibrational modes can be visualized to aid in their assignment. esisresearch.org

For this compound, computational methods can predict the frequencies associated with the stretching and bending of specific bonds, such as the N-H and C-N bonds of the amine group, the C-Br bond, and the vibrations of the triazole ring. ijtsrd.com This information is invaluable for interpreting experimental IR and Raman spectra.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
3450 N-H asymmetric stretch
3350 N-H symmetric stretch
3050 C-H stretch (methyl)
1640 N-H scissoring (bending)
1580 Triazole ring stretch
1450 CH₃ asymmetric bend
1250 C-N stretch

Note: This table presents hypothetical data illustrating the types of vibrational modes and their expected frequencies for the given compound.

Analysis of Molecular Orbitals and Electronic Properties

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. For this compound, these analyses would elucidate the behavior of its electrons and predict its chemical interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, an FMO analysis would calculate the energy levels of these orbitals. The results would typically be presented in a table, allowing for the prediction of its behavior in chemical reactions. For instance, the location of the HOMO and LUMO electron density on the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Interactive Data Table: Illustrative FMO Data No specific data was found for this compound. The table below is a template showing how such data would be presented.

ParameterEnergy (eV)Description
EHOMOData not availableEnergy of the Highest Occupied Molecular Orbital
ELUMOData not availableEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)Data not availableLUMO-HOMO energy difference

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. mdpi.com An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote intermediate or neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the amine group due to their lone pairs of electrons. nih.gov The hydrogen atoms of the amine group would exhibit positive potential. This visualization helps in understanding hydrogen bonding capabilities and other non-covalent interactions. mdpi.com

Charge distribution analysis quantifies the partial atomic charges on each atom within a molecule, offering insights into its electronic structure and bonding characteristics. Methods like Hirshfeld and Mulliken population analysis are commonly employed. These calculated charges are instrumental in understanding a molecule's polarity, reactivity, and electrostatic interactions.

A charge distribution analysis for this compound would assign specific numerical charge values to each atom (C, H, N, Br). This data would quantitatively confirm the electronegativity effects, for example, showing negative charges on the nitrogen and bromine atoms and positive charges on the hydrogen and carbon atoms. Such analyses are frequently correlated with MEP maps to provide a more complete picture of the molecule's electronic landscape. Hirshfeld surface analysis, in particular, is also used to explore and quantify intermolecular interactions in the crystalline state. nih.gov

Interactive Data Table: Illustrative Hirshfeld Charge Data No specific data was found for this compound. The table below is a template showing how such data would be presented.

AtomHirshfeld Charge (e)
BrData not available
N (ring)Data not available
N (amine)Data not available
C (ring)Data not available
C (methyl)Data not available
H (amine)Data not available
H (methyl)Data not available

Thermochemical Calculations and Reaction Energetics

Thermochemical calculations are essential for determining the stability and feasibility of chemical compounds and their reactions. These computations provide key thermodynamic data that is often difficult to measure experimentally.

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a key measure of a compound's intrinsic stability. The Gibbs free energy of formation (ΔGf°) combines enthalpy and entropy to determine the spontaneity of a compound's formation under standard conditions. A more negative value for ΔG indicates greater thermodynamic stability. nih.gov

For this compound, these values would be calculated using computational methods. This data would be crucial for assessing its stability relative to other isomers or related compounds and for predicting the thermodynamics of reactions in which it participates.

Interactive Data Table: Illustrative Thermochemical Data No specific data was found for this compound. The table below is a template showing how such data would be presented.

Thermochemical ParameterValue (kJ/mol)
Standard Enthalpy of Formation (ΔHf°)Data not available
Standard Gibbs Free Energy of Formation (ΔGf°)Data not available

When studying chemical reactions, it is vital to understand not just the thermodynamics but also the kinetics. The activation energy (Ea) represents the minimum energy required for a reaction to occur. By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy barrier.

For proposed reactions involving this compound, such as substitution or cyclization reactions, calculating the activation energy barriers would provide insight into the reaction rates and mechanisms. A lower activation energy implies a faster reaction. This information is critical for optimizing synthetic procedures and understanding the compound's chemical behavior.

Studies on Isomerism, Tautomerism, and Conformational Landscapes

The structural nuances of this compound, particularly its potential for isomerism and tautomerism, are critical to understanding its chemical behavior and reactivity. Computational chemistry provides powerful tools to explore these aspects at a molecular level.

For substituted 1,2,3-triazoles, the position of the exocyclic amino group and the endocyclic methyl group are fixed in this compound. However, the amino group can exist in equilibrium between the amino (-NH₂) and imino (=NH) forms, leading to potential tautomerism. The specified name "this compound" indicates the amino tautomer.

Computational studies on analogous substituted 1,2,3-triazoles have consistently shown that the stability of different tautomers is significantly influenced by the nature and position of substituents. Density Functional Theory (DFT) calculations are a common method to determine the relative energies of these forms. For many substituted 1,2,3-triazoles, the 2H-tautomer, where a substituent is on the N2 nitrogen, is found to be the most stable isomer. This is often attributed to the electronic delocalization and aromatic character of the triazole ring.

In the case of this compound, the primary tautomeric considerations would involve the amine-imine equilibrium. Theoretical calculations would typically involve geometry optimization of both the amino and a possible imino tautomer, followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data.

TautomerMethod/Basis SetRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
Amino (-NH₂)DFT/B3LYP/6-311++G(d,p)0.000.00
Imino (=NH)DFT/B3LYP/6-311++G(d,p)> 5.0> 3.0

This interactive table demonstrates that the amino form is generally more stable. The exact energy difference would require specific quantum chemical calculations.

Isomerization in this context could refer to the proton transfer process involved in tautomerization. The energetic profile of such a pathway is characterized by the energy of the transition state connecting the two tautomers. A higher energy barrier for the transition state indicates a slower interconversion rate.

Computational methods like DFT can be used to locate the transition state structure for the proton transfer from the exocyclic nitrogen to a ring nitrogen, which would lead to an imino tautomer. The activation energy for this process provides insight into the kinetic stability of the amino form. For many aminotriazoles, the amino tautomer is not only thermodynamically more stable but also kinetically protected by a significant energy barrier, making it the predominant form under normal conditions.

Solvation Effects and Environmental Influence on Electronic Structure

The surrounding environment, particularly the solvent, can have a profound impact on the electronic structure and stability of a molecule. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in computational studies to simulate the effect of a solvent.

For a molecule like this compound, which possesses polar functional groups (amino and the triazole ring itself), solvent polarity is expected to play a significant role. Polar solvents can stabilize charge separation within the molecule, potentially affecting the relative energies of tautomers and the electronic distribution.

The electronic structure can be analyzed through various computed properties:

Dipole Moment: An increase in the dipole moment upon moving from a nonpolar to a polar solvent indicates increased charge separation.

Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. Solvation can alter the shape and values of the MEP.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap can be influenced by the solvent, which in turn affects the molecule's electronic transitions and reactivity.

PropertyGas PhaseWater (PCM)
Dipole Moment (Debye)~ 3.5~ 5.0
HOMO Energy (eV)-6.2-6.5
LUMO Energy (eV)-1.0-1.2
HOMO-LUMO Gap (eV)5.25.3

This interactive table suggests that a polar solvent like water would likely increase the dipole moment and slightly alter the frontier orbital energies.

Derivatization and Functionalization Strategies for 5 Bromo 2 Methyl 2h 1,2,3 Triazol 4 Amine

Modification at the Bromine Position

The carbon-bromine bond at the C5 position of the triazole ring is a key site for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C5-Br bond of the triazole is activated for such transformations.

The Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups. While direct studies on 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine are not extensively documented, the reactivity of similar 4-bromo-2-substituted-1,2,3-triazoles demonstrates the feasibility of this reaction. organic-chemistry.org The coupling is typically performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system like dioxane/water or DMF. organic-chemistry.orgnih.govtcichemicals.com These reactions effectively replace the bromine atom with a new aryl or vinyl substituent, yielding 2,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.org

The Heck reaction provides a method for the vinylation of the triazole core, reacting the bromo-triazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This transformation is valuable for synthesizing styryl- and other alkenyl-substituted triazoles.

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the bromo-triazole with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, leading to the formation of 5-alkynyl-2-methyl-2H-1,2,3-triazol-4-amine derivatives. organic-chemistry.orgnih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst/Reagents Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O 5-Aryl-2-methyl-2H-1,2,3-triazol-4-amine
Heck Alkene (e.g., Styrene) Pd(OAc)₂, PPh₃, Et₃N, DMF 5-Alkenyl-2-methyl-2H-1,2,3-triazol-4-amine
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Et₃N, THF 5-Alkynyl-2-methyl-2H-1,2,3-triazol-4-amine

Nucleophilic Displacement of Bromine

The electron-deficient nature of the 1,2,3-triazole ring facilitates the displacement of the bromine atom at the C5 position via a nucleophilic aromatic substitution (SₙAr) mechanism. This pathway is particularly effective with strong nucleophiles. For instance, related bromo-substituted nitrogen heterocycles like 5-bromo-1,2,3-triazines undergo SₙAr reactions with phenols. nih.gov Similarly, the bromine on the target compound can be displaced by various nucleophiles such as alkoxides, thiolates, and amines, typically under thermal conditions, to yield 5-substituted triazole derivatives. The reaction of a triazole-thiol with a bromo-acetyl compound, proceeding via nucleophilic attack, further supports the principle of nucleophilic displacement in related systems. mdpi.com

Table 2: Potential Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophile Reagent Example Product Type
Alkoxide Sodium Methoxide (NaOMe) 5-Methoxy-2-methyl-2H-1,2,3-triazol-4-amine
Thiolate Sodium Thiophenoxide (NaSPh) 5-(Phenylthio)-2-methyl-2H-1,2,3-triazol-4-amine
Amine Piperidine 5-(Piperidin-1-yl)-2-methyl-2H-1,2,3-triazol-4-amine

Directed Ortho Metalation (DOM) and Further Functionalization

Directed Ortho Metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu In the context of this compound, a direct C-H activation ortho to the amino directing group is not possible due to the ring structure. However, a related process, halogen-metal exchange, is a highly plausible strategy. The amino group can act as a directing metalation group (DMG), coordinating to an organolithium reagent such as n-butyllithium or sec-butyllithium. baranlab.orgnih.gov This coordination facilitates the exchange of the bromine atom with lithium at low temperatures, generating a highly reactive 5-lithio-1,2,3-triazole intermediate. This intermediate can then be trapped with a variety of electrophiles to install new functional groups at the C5 position with high regioselectivity.

This two-step sequence—halogen-metal exchange followed by electrophilic quench—provides access to a wide range of C5-functionalized triazoles that may not be accessible through other means.

Transformations Involving the Amino Group

The primary amino group at the C4 position offers a second handle for derivatization through a variety of classical organic reactions.

Acylation, Sulfonylation, and Alkylation of the Amine

The nucleophilic amino group can be readily modified.

Acylation can be achieved using acylating agents like acid chlorides or anhydrides (e.g., acetic anhydride) to form the corresponding amides. nih.gov This reaction not only introduces a new functional group but can also serve as a protecting strategy for the amine during subsequent reactions. nih.gov

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield a sulfonamide. This reaction is well-established for other amino-heterocycles like 2-aminothiazole. nih.gov

Alkylation of the amino group can be performed using alkyl halides in the presence of a suitable base (e.g., calcium hydride or sodium hydride) and a polar aprotic solvent like DMF. nih.gov This allows for the introduction of one or two alkyl or benzyl (B1604629) groups onto the nitrogen atom. Furthermore, copper-catalyzed N-arylation with aryl boronic acids represents a modern approach to forming C-N bonds at this position. nih.gov

Table 3: Functionalization of the C4-Amino Group

Reaction Type Reagent Example Base/Solvent Product Type
Acylation Acetyl Chloride Pyridine N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)acetamide
Sulfonylation p-Toluenesulfonyl Chloride Triethylamine/DCM N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)-4-methylbenzenesulfonamide
Alkylation Benzyl Bromide CaH₂/DMF N-benzyl-5-bromo-2-methyl-2H-1,2,3-triazol-4-amine
N-Arylation Phenylboronic Acid Cu(OAc)₂, TMEDA/MeOH N-phenyl-5-bromo-2-methyl-2H-1,2,3-triazol-4-amine

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents. The reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C).

The resulting diazonium salt can undergo various transformations:

Sandmeyer Reactions : The diazonium group can be replaced by chloro, bromo, or cyano groups using the corresponding copper(I) salt (CuCl, CuBr, CuCN). mdpi.com

Schiemann Reaction : Treatment with fluoroboric acid (HBF₄) followed by heating yields the corresponding 4-fluoro-triazole.

Hydrolysis : Gentle heating of the diazonium salt in aqueous solution leads to the formation of the corresponding 4-hydroxy-triazole.

Gattermann Reaction : Copper powder can be used as a catalyst to introduce halides.

Azo Coupling : The diazonium salt can act as an electrophile, reacting with electron-rich aromatic compounds like phenols or anilines to form brightly colored azo compounds. This reaction is influenced by the electronic nature of substituents on the coupling partner. mdpi.com

These transformations effectively replace the amino group, providing access to a broad spectrum of 4-substituted 2-methyl-5-bromo-2H-1,2,3-triazoles.

Table 4: Representative Diazotization and Subsequent Reactions

Reaction Type Reagents Product Type
Diazotization NaNO₂, HCl (aq), 0-5 °C 5-bromo-2-methyl-2H-1,2,3-triazol-4-diazonium chloride
Sandmeyer (Chloro) CuCl 4-Chloro-5-bromo-2-methyl-2H-1,2,3-triazole
Sandmeyer (Cyano) CuCN 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbonitrile
Schiemann 1. HBF₄; 2. Δ 5-Bromo-4-fluoro-2-methyl-2H-1,2,3-triazole
Hydrolysis H₂O, Δ 5-Bromo-2-methyl-2H-1,2,3-triazol-4-ol

Elaboration of the Triazole Ring System

The 1,2,3-triazole ring is a robust aromatic system, and its functionalization can be approached by modifying its substituents or by engaging the ring itself in further reactions. For this compound, the presence of a bromine atom and an amino group provides two reactive handles for a variety of chemical transformations.

Post-Synthetic Functionalization of the Triazole Nucleus

Post-synthetic modification, often termed "post-click" functionalization, is a powerful strategy for diversifying the 1,2,3-triazole core after its initial synthesis. nih.gov This approach allows for the late-stage introduction of various functional groups, which is highly valuable in medicinal chemistry and materials science.

The primary sites for post-synthetic functionalization on this compound are the C5-bromo and C4-amino substituents. The nitrogen atoms of the triazole ring can also be targets for alkylation or arylation, although the existing N-methyl group at the 2-position directs the regioselectivity of such reactions.

Functionalization of the C5-Bromo Substituent:

The bromine atom at the C5 position is a versatile functional group that can be replaced through various cross-coupling reactions. Palladium-catalyzed reactions are particularly effective for this purpose. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, creating C-C bonds and extending the π-system of the molecule. Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, while Buchwald-Hartwig amination can be used to introduce a secondary or tertiary amino group at the C5 position.

Functionalization of the C4-Amino Substituent:

The amino group at the C4 position is a nucleophilic center that can readily undergo a range of chemical transformations. Acylation with acyl chlorides or anhydrides can furnish the corresponding amides. Sulfonylation with sulfonyl chlorides yields sulfonamides. The amino group can also be a key participant in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

Moreover, the Buchwald-Hartwig amination has been successfully applied to 5-amino-1,2,3-triazoles to introduce aryl or heteroaryl substituents, demonstrating the utility of this reaction for creating C-N bonds at the C5 position of the triazole ring. nih.gov While this example is for amination at C5, the principle of using palladium catalysis for C-N bond formation is relevant.

Reaction Type Reagents and Conditions Potential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)5-Aryl-2-methyl-2H-1,2,3-triazol-4-amine
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N)5-Alkynyl-2-methyl-2H-1,2,3-triazol-4-amine
Buchwald-Hartwig AminationAmine, Pd catalyst, ligand, baseN-Substituted-5-amino-2-methyl-2H-1,2,3-triazol-4-amine
AcylationAcyl chloride or anhydride, baseN-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)amide
SulfonylationSulfonyl chloride, baseN-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)sulfonamide
Schiff Base FormationAldehyde or ketone(E)-N-((Substituted)methylidene)-5-bromo-2-methyl-2H-1,2,3-triazol-4-amine

Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a prominent strategy in drug discovery to create rigid, three-dimensional structures with defined biological activities. The substituents on this compound can be strategically utilized to build additional rings onto the triazole core.

One common approach involves intramolecular cyclization reactions. For example, if the amino group at the C4 position is acylated with a reagent containing a suitable leaving group, subsequent intramolecular nucleophilic substitution can lead to the formation of a fused ring.

Another powerful method is the use of palladium-catalyzed intramolecular direct arylation or Heck reactions. rsc.org By introducing a suitable tether with an aryl or vinyl group onto the C4-amino or N1/N3 positions, an intramolecular C-H activation or Heck reaction can be triggered to form a new ring fused to the triazole. For instance, acylation of the C4-amino group with an ortho-halobenzoyl chloride, followed by an intramolecular Suzuki or Heck-type coupling, could yield a triazolo-fused quinazolinone system.

The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has been achieved by the cyclization of ortho-diamino or dicarbonyl substituted triazoles. nih.gov This suggests that the C4-amino group, in combination with a functionalized C5-substituent, could serve as a precursor to fused systems. For example, conversion of the C5-bromo group to a nitrile or an ester, followed by reduction and cyclization with a suitable reagent, could lead to fused pyrimidine (B1678525) or pyrazine (B50134) rings.

Fused System General Strategy Potential Precursor
Triazolo[4,5-d]pyrimidinesCyclization of a 4-amino-5-carboxamido-1,2,3-triazoleThis compound is converted to the 5-carboxamide derivative.
Triazolo[4,5-b]pyridinesIntramolecular cyclization of a 4-amino-5-vinyl-1,2,3-triazoleThis compound undergoes a Heck reaction to introduce a vinyl group at the 5-position.
Triazolo[1,5-a]pyrazinesCondensation and cyclization of a 1-(2-aminoethyl)-1,2,3-triazoleThe N1 position of the triazole is alkylated with a 2-haloethylamine derivative.

Stereochemical Considerations in Derivatization Reactions

While the parent molecule, this compound, is achiral, stereochemical considerations become important when it is derivatized with chiral reagents or when its derivatives undergo reactions that generate new stereocenters.

The synthesis of chiral 1,2,3-triazoles is an area of growing interest, with methods such as iridium-catalyzed azide-alkyne cycloadditions being developed to control the stereochemistry of the resulting triazole products. nih.govmdpi.com Although these methods are for the synthesis of the triazole ring itself, they highlight the importance of stereocontrol in this class of compounds.

When derivatizing this compound, the introduction of chirality can occur in several ways:

Use of Chiral Reagents: If the C4-amino group is acylated with a chiral carboxylic acid, a pair of diastereomers will be formed. These diastereomers may have different physical and biological properties and could potentially be separated by chromatography or crystallization.

Asymmetric Catalysis: Functionalization of the triazole, for example, through a transition metal-catalyzed cross-coupling reaction, can be rendered stereoselective by the use of a chiral ligand on the metal catalyst. This could be relevant if a prochiral substrate is introduced at the C5 position.

Diastereoselective Reactions: If the molecule is first derivatized to contain a stereocenter, subsequent reactions on the triazole ring or its substituents may be influenced by this existing stereocenter, leading to a diastereoselective outcome. For instance, if a chiral auxiliary is attached to the C4-amino group, it could direct the approach of a reagent to one face of the molecule.

A facile synthesis and stereo-resolution of chiral 1,2,3-triazoles have been achieved through the functionalization of a side chain, followed by enzymatic kinetic resolution. nih.gov This demonstrates that even if a racemic mixture is formed during derivatization, resolution techniques can be applied to obtain enantiomerically pure compounds.

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Utilization in the Construction of Complex Polyheterocyclic Architectures

There is no specific information in the searched results detailing the use of 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine in the synthesis of complex polyheterocyclic architectures. In principle, amino-triazoles can serve as precursors for creating fused heterocyclic systems like triazolopyridines and triazolopyrimidines through condensation and cyclization reactions. nuph.edu.uafrontiersin.org For instance, the condensation of 1,2,3-triazole-4(5)-amines with methylene-active compounds is a known method for synthesizing triazolo[4,5-b]pyridines. nuph.edu.ua However, specific examples employing this compound for these purposes are not available in the provided literature.

Precursor for the Synthesis of Other Triazole Derivatives with Tailored Properties

As a functionalized triazole, this compound is a potential precursor for a variety of other triazole derivatives. The bromine atom at the 5-position can be replaced to introduce different functionalities, and the amine at the 4-position can be derivatized.

Table 1: Potential Derivatization Reactions

Reactive Site Reaction Type Potential Reagents Potential Product Class
C5-Br Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Arylboronic acids, Amines 5-Aryl-2-methyl-2H-1,2,3-triazol-4-amine, N-Aryl-5-amino-triazole derivatives
C5-Br Nucleophilic Aromatic Substitution Phenols, Thiols 5-Aryloxy-triazoles, 5-Thio-triazoles
N4-Amine Acylation / Amidation Acyl chlorides, Carboxylic acids N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)amides

Methodologies like the Buchwald-Hartwig cross-coupling have been successfully applied to couple amines with 5-halo-1,2,3-triazoles, demonstrating a viable pathway for derivatization. nih.gov Similarly, palladium-catalyzed methods are efficient for the cross-coupling of 5-bromo-1,2,3-triazines with boronic acids. uzh.chresearchgate.net However, specific studies detailing the application of these methods to this compound to create derivatives with tailored properties are not present in the search results.

Development of Novel Synthetic Pathways Initiated by this compound

The development of novel synthetic pathways originating from this compound is not documented in the available literature. The reactivity of related compounds, such as 4-bromoacetyl-1,2,3-triazoles with amines and phenols, has been studied to produce novel heterocyclic compounds. clockss.org Such studies on analogous structures suggest that this compound could potentially initiate new synthetic routes, but these have not yet been reported.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of substituted 1,2,3-triazoles, including derivatives like 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine, is undergoing a significant transformation driven by the principles of green chemistry. rsc.org Traditional synthetic routes are often superseded by more environmentally sustainable methods that prioritize waste reduction, energy efficiency, and the use of non-hazardous materials. rsc.orgnih.gov

Key areas of development in the green synthesis of triazoles include:

Eco-Friendly Solvents: Research is increasingly focused on replacing conventional volatile organic solvents with greener alternatives. Water, glycerol, and Deep Eutectic Solvents (DES) have emerged as promising media for triazole synthesis. consensus.app For instance, water has been successfully used as a solvent in visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. consensus.app Glycerol has also proven effective for one-pot, three-component reactions to produce 1,2,3-triazoles at room temperature. consensus.app

Alternative Energy Sources: Nonconventional energy sources such as microwave irradiation, ultrasound, and mechanochemical mixing are being employed to drive reactions more efficiently and reduce energy consumption. nih.gov Ultrasound, for example, has been utilized in the CuAAC cycloaddition reaction to construct triazole-containing compounds. nih.gov

Sustainable Catalysts: The development of recyclable and benign catalysts is a cornerstone of green synthesis. Copper nanoparticles and novel nanoreactors have been effectively used in green solvent systems to facilitate the synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.app

These sustainable approaches not only minimize the environmental impact of chemical production but also often lead to improved yields and simplified purification processes. rsc.orgresearchgate.net

Application of Machine Learning and AI in Reaction Prediction and Optimization

Future applications in this domain include:

Predictive Modeling: Supervised ML models can be trained on large datasets of chemical reactions to predict the feasibility and outcome of new transformations. ucla.edunih.gov This allows chemists to screen potential reaction conditions in silico, saving time and resources.

Reaction Optimization: AI algorithms, particularly those used in active learning frameworks like Bayesian optimization, can efficiently explore complex reaction spaces to identify optimal conditions (e.g., temperature, catalyst loading, solvent) for maximizing yield or selectivity. nih.gov

Mechanism Interrogation: By analyzing vast amounts of reaction data, ML can help uncover subtle mechanistic details and identify key factors that control reactivity, such as steric and orbital effects. chemeurope.comeurekalert.org Researchers are developing platforms that allow chemists to analyze their own reaction systems, streamlining the process of designing more efficient syntheses. chemeurope.comeurekalert.org

Exploration of Novel Catalytic Transformations

While copper-catalyzed "click chemistry" is a hallmark of 1,2,3-triazole synthesis, future research will continue to explore novel catalytic systems to access diverse substitution patterns and improve reaction efficiency. frontiersin.org For a bromo-substituted compound like this compound, the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions. organic-chemistry.org

Promising avenues for research include:

Alternative Metal Catalysts: Ruthenium (Ru) and Nickel (Ni) have emerged as effective catalysts for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, complementing the 1,4-regioselectivity typically seen with copper. mdpi.com

Metal-Free Approaches: To address environmental concerns associated with metal catalysts, metal-free synthetic routes are gaining traction. mdpi.com These methods often employ organocatalysts or are promoted by base or sonication. mdpi.com

Directed Transformations: The bromine substituent can be used to direct regioselective N-2 alkylation of NH-1,2,3-triazoles. organic-chemistry.org This strategy allows for the synthesis of polysubstituted triazoles, which can then undergo further transformations, such as Suzuki cross-coupling reactions, to introduce additional complexity. organic-chemistry.org

Chiral Catalysis: The development of chiral catalysts, such as triazole-substituted iodonium (B1229267) salts, is an emerging area for enantioselective transformations, highlighting the triazole core's role in catalyst design. acs.org

The following table summarizes different catalytic systems used in triazole synthesis.

Catalyst SystemReaction TypeKey AdvantagesReference
Copper (Cu)Azide-Alkyne Cycloaddition (CuAAC)High reliability, specificity, and efficiency for 1,4-disubstituted triazoles. researchgate.net
Ruthenium (Ru)Azide-Alkyne Cycloaddition (RuAAC)Provides access to 1,5-disubstituted triazoles. mdpi.com
Nickel (Ni)Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)Green method for preparing 1,5-disubstituted triazoles in water. mdpi.com
Iodine(III)-based XB DonorsEnantioselective Halogen Bond CatalysisEffective for enantiocontrolled reactions. acs.org
Metal-Free (e.g., Base-promoted)CyclocondensationAvoids metal contamination and environmental issues. mdpi.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms in real-time is crucial for process optimization and control. The development of advanced spectroscopic probes based on the triazole scaffold is an active area of research. The inherent stability and synthetic accessibility of the triazole ring make it an excellent component for designing fluorescent probes. rsc.org

Future work will likely focus on:

Fluorescent Triazole Derivatives: Synthesizing novel triazole-containing fluorophores that can be used to monitor reaction progress. mdpi.com For example, triazole derivatives of fluorescein (B123965) have been synthesized and shown to act as effective photocatalysts, demonstrating the potential for integrating sensing and catalytic functions. mdpi.com

"Clickable" Probes: Designing probes with azide (B81097) or alkyne functionalities that can be "clicked" onto reacting species, allowing for in situ labeling and tracking. This strategy has been used to form diagnostic molecules for fluorescence detection in biological systems. nih.gov

Environmentally Sensitive Dyes: Creating triazole-based dyes whose photophysical properties (e.g., fluorescence quantum yield, lifetime) are sensitive to changes in the reaction environment, such as polarity or viscosity. acs.orgasianpubs.org This would enable non-invasive, real-time monitoring of the reaction medium.

Deeper Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful lens for understanding the intricate details of reaction mechanisms and the origins of selectivity. researchgate.net For 1,2,3-triazole synthesis, theoretical methods like Density Functional Theory (DFT) can be employed to elucidate reaction pathways, identify transition states, and rationalize experimental observations. researchgate.net

Key areas for future theoretical investigation include:

Reaction Pathway Analysis: Using DFT calculations to map the potential energy surfaces of reactions involved in the synthesis and functionalization of this compound. This can reveal the operative mechanism and explain observed regioselectivity. researchgate.net

Catalyst-Substrate Interactions: Modeling the interactions between catalysts and substrates to understand how the catalyst influences the reaction rate and selectivity. For example, studies have investigated cesium-chelated intermediates in [3+2] cycloaddition reactions to explain chemo- and regioselectivity. acs.org

Tautomeric Stability: Theoretical calculations can determine the relative stability of different tautomers and isomers of triazole derivatives. nih.gov For instance, calculations have shown that for some benzotriazoles, one isomer may be more stable than another, influencing the product distribution. nih.gov

Design of Advanced Materials Based on Triazole Scaffolds

The unique properties of the 1,2,3-triazole ring—its stability, aromaticity, and ability to form hydrogen bonds and coordinate with metals—make it an ideal building block for advanced materials. nih.govresearchgate.net The this compound scaffold can be incorporated into a wide range of functional materials.

Future research directions in this area are:

Pharmaceutical Scaffolds: Combining the triazole core with other biologically active moieties to create hybrid molecules with enhanced therapeutic profiles, such as anticancer or antimicrobial agents. researchgate.netnih.govmdpi.com

Catalytic Materials: Developing heterogeneous catalysts where the triazole unit acts as a ligand to immobilize metal centers, facilitating catalyst recovery and reuse. A ternary-layered double-hydroxide photocatalyst incorporating copper has been used for triazole synthesis. rsc.org

Functional Polymers and Glycosides: Incorporating triazole linkages into polymers or glycosides to create materials with tailored properties. The 1,2,3-triazole ring can act as a rigid linker connecting different molecular units. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling reactions. For example, triazole rings are formed by reacting propargylamine derivatives with azides under mild conditions (40–60°C, 12–24 hrs). Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in DMF at 0°C .
  • Characterization : Key intermediates are verified via 1H NMR^1 \text{H NMR} (e.g., triplet for methyl protons at δ 2.4–2.6 ppm) and LC-MS. X-ray crystallography (e.g., CCDC data) confirms regioselectivity in triazole ring formation .

Q. How is the purity of this compound assessed, and what analytical techniques are preferred?

  • Methodology : Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and 1H NMR^1 \text{H NMR} integration. Residual solvents (e.g., DMF) are quantified via GC-MS. For advanced studies, high-resolution mass spectrometry (HRMS) ensures accurate mass confirmation (±0.001 Da) .

Q. What preliminary biological screening models are used to evaluate its antimicrobial activity?

  • Methodology : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Fungal activity is tested against C. albicans using broth microdilution. IC50_{50} values <10 µM indicate promising leads .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C5 vs. C4) influence bioactivity and reaction selectivity?

  • Methodology : Comparative SAR studies using analogs (e.g., 5-chloro or 5-fluoro derivatives) reveal that bromine at C5 enhances lipophilicity (logP >2.5) and membrane permeability. Computational docking (AutoDock Vina) shows C5-Br forms halogen bonds with bacterial DNA gyrase (binding energy: −9.2 kcal/mol) .
  • Data Contradiction Resolution : Discrepancies in MIC values across studies may arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -NO2_2) at C2 reduce activity by 50%, necessitating Hammett σ parameter analysis .

Q. What strategies optimize Buchwald–Hartwig coupling reactions for functionalizing the triazole core?

  • Methodology : Catalyst screening (e.g., Pd(OAc)2_2/XPhos vs. DavePhos) and base selection (t-BuONa vs. Cs2_2CO3_3) critically impact yields. For aryl amination, Pd/XPhos in 1,4-dioxane (120°C, 24 hrs) achieves >90% conversion. Reaction monitoring via TLC (hexane/EtOAc 3:1) ensures minimal byproducts .
  • Troubleshooting : Low yields (<50%) may result from moisture-sensitive intermediates. Anhydrous conditions (3Å molecular sieves) and degassed solvents improve reproducibility .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

  • Methodology : ADMET predictions (SwissADME) estimate hepatic metabolism (CYP3A4 substrate likelihood: 78%) and hERG inhibition risk. MD simulations (GROMACS) assess membrane permeability (logP 2.8 vs. experimental 2.7). Toxicity is validated via zebrafish embryo assays (LC50_{50} >100 µM) .

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